molecular formula C19H22FN5O2 B11001665 N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B11001665
M. Wt: 371.4 g/mol
InChI Key: WLGPFTUSYMGAFC-UHFFFAOYSA-N
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Description

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridinyl group and a fluorobenzylamino group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-fluorobenzylamine with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 4-(pyridin-2-yl)piperazine-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22FN5O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-[(3-fluorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22FN5O2/c20-16-5-3-4-15(12-16)13-22-18(26)14-23-19(27)25-10-8-24(9-11-25)17-6-1-2-7-21-17/h1-7,12H,8-11,13-14H2,(H,22,26)(H,23,27)

InChI Key

WLGPFTUSYMGAFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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